(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid
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Overview
Description
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid is a chiral amino acid derivative It is structurally related to other amino acids and plays a significant role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric synthesis, which employs chiral catalysts or auxiliaries to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired amino acid through metabolic pathways. The fermentation broth is then processed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a keto acid, while reduction can produce various amine derivatives.
Scientific Research Applications
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research focuses on its potential therapeutic effects and its use in drug development.
Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes, participating in various biochemical reactions. The molecular targets and pathways involved include amino acid transporters and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid: A glutamine derivative used in PET imaging.
2-amino-4,6-dichloropyrimidine-5-carbaldehyde: A compound used in the synthesis of pyrimidine-based drugs.
Uniqueness
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
21704-86-9 |
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Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4+,5-/m0/s1 |
InChI Key |
OSCCDBFHNMXNME-LMVFSUKVSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C)O)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N |
Origin of Product |
United States |
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